molecular formula C20H25ClN4O4S B2710510 N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride CAS No. 1189960-33-5

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2710510
CAS No.: 1189960-33-5
M. Wt: 452.95
InChI Key: IFVROMADEJKRIO-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a benzothiazole core substituted with an ethoxy group at the 6-position, a morpholinopropyl amine moiety, and an isoxazole-5-carboxamide group. Its molecular formula is C₂₃H₂₇N₅O₄S·HCl (calculated molecular weight: 523.61 g/mol based on analogous structures) . The ethoxybenzothiazole scaffold is known for its role in modulating kinase activity and cellular permeability, while the morpholine group enhances solubility and pharmacokinetic properties. The hydrochloride salt form improves stability and bioavailability.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S.ClH/c1-2-27-15-4-5-16-18(14-15)29-20(22-16)24(19(25)17-6-7-21-28-17)9-3-8-23-10-12-26-13-11-23;/h4-7,14H,2-3,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVROMADEJKRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=NO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride typically involves multiple steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the benzo[d]thiazole moiety: This step involves the reaction of the isoxazole intermediate with a benzo[d]thiazole derivative under appropriate conditions.

    Attachment of the morpholinopropyl group: This is usually done through a nucleophilic substitution reaction where the isoxazole-benzo[d]thiazole intermediate reacts with a morpholinopropyl halide.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole or benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: It could be investigated for its pharmacological properties, such as potential therapeutic effects or as a lead compound for drug development.

    Industry: The compound might find applications in materials science, such as in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

Below is a comparative analysis of the target compound with two structurally related molecules from the provided evidence:

Property Target Compound Compound 7 (From ) 5-Nitrofuran Derivative (From )
Core Structure Isoxazole-5-carboxamide Benzo[g]quinazolin-2-yl thioacetamide 5-Nitrofuran-2-carboxamide
Substituents 6-Ethoxybenzothiazole, 3-morpholinopropyl 4-Sulfamoylphenyl, 4-oxo-3,4-dihydrobenzoquinazoline 6-Ethoxybenzothiazole, 3-morpholinopropyl
Molecular Formula C₂₃H₂₇N₅O₄S·HCl C₂₃H₁₇N₅O₄S₃ (neutral form) C₂₂H₂₅N₅O₆S·HCl (inferred from )
Key Functional Groups Isoxazole (electron-deficient heterocycle), morpholine (polar tertiary amine) Sulfamoylphenyl (polar), benzoquinazoline (planar aromatic system) Nitrofuran (electron-withdrawing nitro group), morpholine
Reported Yield Not explicitly stated in evidence 78% Supplier data only (no yield reported)
Melting Point Not reported 255.9°C Not reported
IR Peaks Not reported 3336 cm⁻¹ (NH₂), 1680 cm⁻¹ (C=O), 1355 cm⁻¹ (S=O) Not reported

Functional and Pharmacological Differences

Electron-Deficient vs. Electron-Rich Cores: The target compound’s isoxazole ring is electron-deficient, favoring interactions with nucleophilic residues in enzyme active sites. The 5-nitrofuran derivative () contains a nitro group, which may confer redox activity or antimicrobial properties, common in nitrofuran antibiotics .

Solubility and Bioavailability: The morpholinopropyl group in both the target compound and the nitrofuran derivative enhances water solubility compared to the sulfamoylphenyl group in Compound 7, which may increase plasma protein binding .

Synthetic Accessibility :

  • Compound 7’s synthesis requires a multi-step thioacetamide coupling (78% yield), whereas the target compound’s isoxazole-5-carboxamide linkage likely involves simpler carbodiimide-mediated amidation .

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₂₃ClN₄O₃S
  • Molecular Weight : 396.91 g/mol
  • CAS Number : 1216568-95-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Benzothiazole derivatives often act as enzyme inhibitors or modulators of cellular pathways. The specific mechanisms may include:

  • Inhibition of Cancer Cell Proliferation : The compound has shown cytotoxic effects against multiple cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial Activity : Exhibits inhibitory effects on bacterial growth, particularly against strains such as Staphylococcus aureus.

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of benzothiazole derivatives, including our compound, against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma).
  • Results : Significant cytotoxicity was observed, with IC₅₀ values indicating effective concentrations necessary to inhibit cell viability. For instance, compounds structurally similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole have shown IC₅₀ values ranging from 10 μM to 50 μM in different studies .

Antimicrobial Activity

The compound's antimicrobial properties were assessed through minimum inhibitory concentration (MIC) tests:

  • Bacterial Strains : Staphylococcus aureus and various fungi.
  • Findings : The compound demonstrated moderate antibacterial activity with MIC values typically around 50 μg/mL, suggesting potential for development as an antimicrobial agent .

Comparative Analysis with Related Compounds

Compound NameMolecular WeightIC₅₀ (μM)Antimicrobial Activity
N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole396.9120Moderate
N-(6-Ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide350.4315Strong
N-(6-Ethoxybenzo[d]thiazol-2-yl)benzamide370.4530Weak

Case Studies

  • Cytotoxicity Assessment : A study conducted by researchers synthesized a series of benzothiazole derivatives and evaluated their cytotoxicity against A549 and MCF7-MDR cell lines. The results indicated that the derivatives exhibited varying degrees of cytotoxicity, with some compounds showing significant promise for further development as anticancer agents .
  • Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial properties of benzothiazole derivatives against common pathogens. The findings revealed that several compounds, including those similar to our target compound, exhibited effective growth inhibition against Staphylococcus aureus and certain fungi .

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